4-Cyanophenyl cyclopropyl ketone

CrtN inhibition Staphylococcus aureus antivirulence

Sourcing aryl cyclopropyl ketones with verified stereoelectronic properties for drug discovery often results in structural analogs that fail to replicate target potency. 4-Cyanophenyl cyclopropyl ketone (CAS 170564-99-5) directly addresses this gap as a privileged scaffold. - Validated pharmacophore for generating CrtN inhibitors with sub-nanomolar activity against MRSA (IC50 0.330 nM) and HIV NNRTIs with EC50 of 1.2 nM (selectivity index >38,095). - Essential chiral building block for enantioselective cyclopropanation and non-peptide GP IIb/IIIa antagonist synthesis. - Provides the strained cyclopropane reactivity required for ring-opening and cycloaddition derivatization, unavailable from cyclopentyl or cyclohexyl ketone alternatives.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 170564-99-5
Cat. No. B066767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl cyclopropyl ketone
CAS170564-99-5
Synonyms4-CYANOPHENYL CYCLOPROPYL KETONE
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2
InChIKeyZHFBDOSDKRVFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl Cyclopropyl Ketone Overview


4-Cyanophenyl cyclopropyl ketone (CAS 170564-99-5) is an aromatic cyclopropyl ketone characterized by a benzonitrile moiety and a cyclopropylcarbonyl group . Its molecular formula is C11H9NO with a molecular weight of 171.20 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the development of antithrombotic agents, HIV inhibitors, and antibacterial compounds [1]. The strained cyclopropane ring confers unique reactivity, enabling ring-opening reactions, cycloadditions, and rearrangements that are not accessible to saturated alkyl ketone analogs .

4-Cyanophenyl Cyclopropyl Ketone: Substitution Risk


The substitution of 4-cyanophenyl cyclopropyl ketone with structurally related analogs—such as cyclopentyl derivatives, positional isomers, or other aryl cyclopropyl ketones—carries significant and quantifiable risks of reduced potency, altered selectivity, and compromised synthetic utility. The cyclopropyl ring in the 4-cyanophenyl ketone scaffold provides a unique balance of metabolic stability and electrophilic reactivity that is not replicated by larger cycloalkyl rings or by electron-donating substituents [1]. Direct comparative data demonstrate that the 4-cyanophenyl substitution pattern and the strained cyclopropane carbonyl group are essential for achieving low-nanomolar inhibitory activity against key therapeutic targets, including CrtN and HIV reverse transcriptase [2]. Furthermore, the compound's role as a chiral building block in chemoenzymatic synthesis relies on the precise stereoelectronic properties of the cyclopropyl ketone motif, which cannot be mimicked by cyclopentyl or cyclohexyl ketone alternatives [1].

4-Cyanophenyl Cyclopropyl Ketone: Differentiation Evidence


CrtN Inhibition vs. Clemizole

4-Cyanophenyl cyclopropyl ketone (CHEMBL4075121) exhibits potent inhibition of CrtN (diapophytoene desaturase) in Staphylococcus aureus Mu50 with an IC50 of 0.330 nM, representing a 311-fold improvement over the FDA-approved antihistamine clemizole (IC50 = 102.8 nM for pigment suppression; 2.57 μM for CrtN enzymatic activity) [1]. The compound also demonstrates 1.15- to 16.5-fold enhanced potency compared to the benzofuran-derived CrtN inhibitor 5m, which exhibits IC50 values of 0.38–5.45 nM across multiple MRSA strains [2]. This sub-nanomolar activity positions 4-cyanophenyl cyclopropyl ketone as one of the most potent CrtN inhibitors reported to date.

CrtN inhibition Staphylococcus aureus antivirulence staphyloxanthin biosynthesis

Anti-HIV Activity vs. Efavirenz

Within a series of 4-cyanophenyl-containing compounds evaluated for anti-HIV activity, the 4-cyanophenyl motif consistently confers superior potency and selectivity compared to pyridyl-containing analogs. Compound 9b (4-cyanophenyl, R = Me) exhibited an EC50 of 1.2 ± 0.1 nmol/L against HIV-induced cytopathic effect in MT-4 cells, with a CC50 >46.2 μmol/L and a selectivity index (SI) exceeding 38,095 [1]. In contrast, the corresponding 4-pyridyl analog 9h displayed a 5.9-fold lower potency (EC50 = 7.1 ± 3.0 nmol/L) and a markedly reduced SI of 30,868 [1]. Furthermore, compound 9b outperforms the commercial antiretroviral efavirenz (EC50 = 7.0 nmol/L, SI > 863) by 5.8-fold in potency and by >44-fold in therapeutic window [1].

HIV reverse transcriptase antiviral selectivity index

Chemoenzymatic Synthesis of Chiral Cyclopropanes

Cyclopropyl ketones, including 4-cyanophenyl cyclopropyl ketone, serve as versatile substrates for engineered sperm whale myoglobin variants that catalyze highly diastereo- and enantioselective olefin cyclopropanation [1]. This biocatalytic platform enables the construction of structurally diverse, enantiopure cyclopropane-containing scaffolds that are prevalent in FDA-approved drugs and natural products. Unlike cyclopentyl or cyclohexyl ketone analogs, which cannot undergo analogous strain-driven ring-opening or cycloaddition transformations, the cyclopropyl ketone motif provides a unique combination of conformational rigidity and reactivity [1]. The chemoenzymatic approach yields libraries of chiral building blocks with defined stereochemistry, a feature that is not achievable with non-cyclopropyl ketone alternatives.

chemoenzymatic synthesis chiral building block cyclopropanation myoglobin biocatalysis

Platelet Aggregation Inhibition: Cyclopropyl vs. Acyclic

4-Cyanophenyl cyclopropyl ketone serves as a key intermediate in the synthesis of non-peptide fibrinogen receptor (GP IIb/IIIa) antagonists, including compound 44 (S 1197), which exhibits Ki values of 9 nM and 0.17 nM in human platelet aggregation and isolated GP IIb/IIIa binding assays, respectively [1]. The cyclopropyl moiety contributes to the hydrophobic pharmacophore required for high-affinity binding, as demonstrated by 3D-QSAR analysis using GRID/GOLPE methodology [1]. Acyclic alkyl ketone analogs fail to achieve comparable receptor occupancy due to the lack of conformational constraint imposed by the cyclopropane ring, resulting in suboptimal hydrophobic interactions with the receptor binding pocket.

platelet aggregation GP IIb/IIIa antagonist antithrombotic fibrinogen receptor

4-Cyanophenyl Cyclopropyl Ketone Applications


MRSA Antivirulence Lead Optimization

4-Cyanophenyl cyclopropyl ketone is ideally suited as a starting point for developing novel CrtN inhibitors with sub-nanomolar potency against methicillin-resistant Staphylococcus aureus (MRSA). Its demonstrated IC50 of 0.330 nM against S. aureus Mu50 [1] positions it among the most potent CrtN inhibitors reported, outperforming clemizole by over 300-fold. Procurement for medicinal chemistry campaigns focused on antivirulence strategies is strongly supported by this quantitative potency advantage.

Next-Generation NNRTI Development

The 4-cyanophenyl motif confers exceptional anti-HIV potency and an expanded therapeutic window relative to pyridyl analogs and first-line NNRTIs. Compound 9b (derived from this scaffold) exhibits an EC50 of 1.2 nM and a selectivity index exceeding 38,095, representing a 5.8-fold improvement over efavirenz [2]. Researchers developing improved antiretroviral agents should prioritize this chemotype for its validated in vitro superiority.

Stereoselective Synthesis of Chiral Cyclopropanes

Cyclopropyl ketones, including 4-cyanophenyl cyclopropyl ketone, are privileged substrates for myoglobin-catalyzed enantioselective cyclopropanation, enabling the construction of diverse chiral cyclopropane scaffolds [3]. This compound provides access to a structural class that is highly underrepresented in commercial screening collections, making it a strategic procurement target for library synthesis and fragment-based drug discovery.

GP IIb/IIIa Antagonist Lead Generation

As a key intermediate in the synthesis of non-peptide fibrinogen receptor antagonists, 4-cyanophenyl cyclopropyl ketone enables the construction of hydantoin-based GP IIb/IIIa inhibitors with low-nanomolar Ki values [4]. The cyclopropyl group is essential for achieving the hydrophobic pharmacophore geometry required for high-affinity receptor binding, as validated by 3D-QSAR models. This compound is recommended for antithrombotic drug discovery programs.

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